

Application Notes and Protocols for C24-Ceramide Extraction from Tissues

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Compound of Interest

Compound Name: C24-Ceramide

Cat. No.: B561733

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of **C24-Ceramide** from various tissue samples. The methodology is based on established lipid extraction techniques and is suitable for subsequent quantitative analysis by mass spectrometry. Additionally, this note includes representative quantitative data and an overview of a key signaling pathway involving **C24-Ceramide**.

Introduction

Ceramides are a class of sphingolipids that play crucial roles as structural components of cellular membranes and as signaling molecules involved in various cellular processes, including apoptosis, cell proliferation, and differentiation.^{[1][2][3]} **C24-Ceramide**, characterized by a 24-carbon fatty acid chain, is a prominent very-long-chain ceramide found in mammalian tissues.^{[1][4]} Its levels are particularly high in the spleen and small intestine. Altered levels of **C24-Ceramide** have been implicated in several diseases, including cancer and neurodegenerative disorders, making its accurate quantification in tissues a critical aspect of biomedical research and drug development.

The protocol described herein is a robust and widely adopted method based on the principles of liquid-liquid extraction, followed by optional solid-phase purification, to ensure high recovery and purity of **C24-Ceramide** for downstream analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data of **C24-Ceramide** levels found in different biological samples. These values can serve as a reference for expected yields and physiological concentrations.

Tissue/Sample Type	Condition	C24:0-Ceramide Concentration	Reference
Colorectal Cancer Tissue	Tumor	6.55 pmol/mg	
Normal Intestinal Tissue	Healthy Control	4.77 pmol/mg	
Human Plasma	Colorectal Cancer Patients	2502.77 pmol/mL	
Mouse Kidney (Farber Disease Model)	Homozygous Asah1P361R/P361R	Significantly elevated vs. wild-type	
Mouse Left Ventricular Tissue	Palmitate Diet (12 weeks)	Increased vs. standard diet	

Note: Ceramide levels can vary significantly based on the species, tissue type, physiological state, and the specific analytical method used.

Experimental Protocol: C24-Ceramide Extraction from Tissues

This protocol is adapted from established methods such as the Folch and Bligh-Dyer techniques for total lipid extraction, with subsequent steps for ceramide enrichment.

Materials and Reagents:

- Solvents (HPLC or MS grade): Chloroform, Methanol, Isopropanol, Acetonitrile, Methylene Chloride, Heptane, Ethanol

- Aqueous Solutions: 1 M NaCl, 0.25 M KCl, Phosphate-buffered saline (PBS), Deionized water
- Internal Standards: C17-Ceramide or C25-Ceramide solution (for quantification)
- Solid-Phase Extraction (SPE): Silica gel cartridges or aminopropyl cartridges
- Equipment:
 - Tissue homogenizer (e.g., Dounce or mechanical)
 - Glass centrifuge tubes with screw caps
 - Vortex mixer
 - Refrigerated centrifuge
 - Nitrogen gas evaporator
 - Analytical balance
 - Pipettes

Procedure:

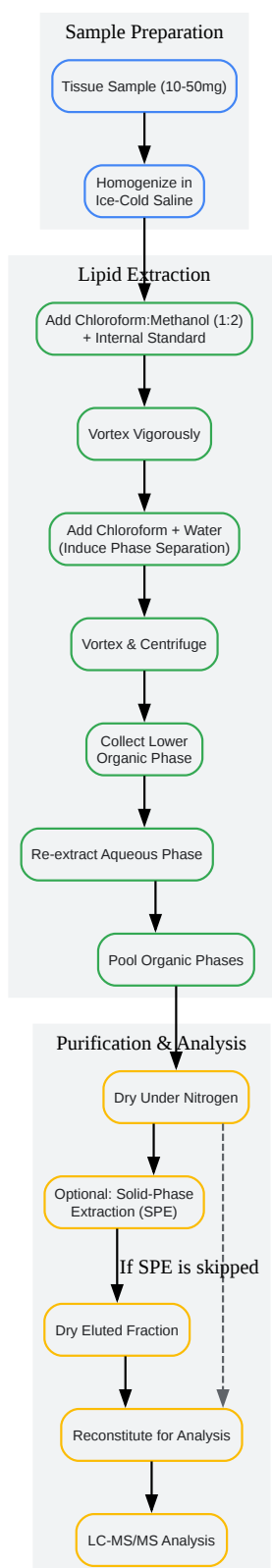
- Tissue Preparation and Homogenization:
 1. Excise the tissue of interest and immediately flash-freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until extraction.
 2. Weigh the frozen tissue (typically 10-50 mg).
 3. On ice, add the tissue to a pre-chilled glass homogenizer.
 4. Add 500 μ L of ice-cold 1 M NaCl solution and homogenize thoroughly until no visible tissue fragments remain.
- Lipid Extraction (Modified Bligh & Dyer):

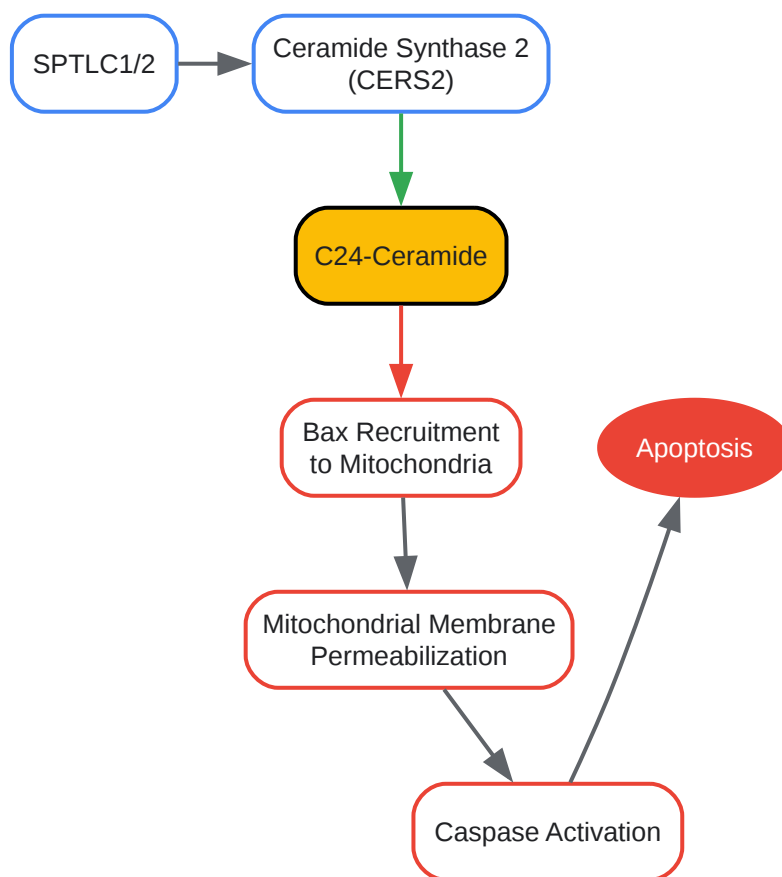
1. Transfer the tissue homogenate to a glass centrifuge tube.
 2. Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture. For every 1 mL of sample (homogenate), add 3.75 mL of 1:2 (v/v) chloroform:methanol.
 3. Spike the mixture with a known amount of internal standard (e.g., 50 ng of C17-Ceramide).
 4. Vortex the mixture vigorously for 1-2 minutes at 4°C.
 5. To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water. Alternatively, for every 1 mL of initial sample, add 1.25 mL of chloroform and 1.25 mL of water.
 6. Vortex again for 30 seconds.
 7. Centrifuge at 2,000-3,000 x g for 10 minutes at 4°C to separate the phases.
 8. Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
 9. Re-extract the remaining upper aqueous phase and the protein interface with an additional 1 mL of chloroform, vortex, centrifuge, and pool the lower organic phase with the first extract.
- Drying and Reconstitution:
 1. Dry the pooled organic extract under a gentle stream of nitrogen gas.
 2. The dried lipid film can be stored at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) until further processing.
 - Optional: Solid-Phase Extraction (SPE) for Ceramide Enrichment: This step is recommended to remove interfering lipids and improve the purity of the ceramide fraction, especially for complex tissue extracts.
 1. Reconstitute the dried lipid extract in 500 µL of methylene chloride.
 2. Condition a silica gel SPE cartridge by washing with methylene chloride.

3. Load the reconstituted sample onto the cartridge.
 4. Wash the column with 1 mL of methylene chloride to elute non-polar lipids.
 5. Elute the ceramide fraction with 2 x 2 mL of 30% isopropanol in methylene chloride.
 6. Dry the eluted ceramide fraction under nitrogen gas.
- Final Sample Preparation for Analysis:
 1. Reconstitute the final dried lipid extract (from step 3 or 4) in an appropriate solvent for your analytical platform (e.g., 100-200 μ L of acetonitrile/isopropanol (60:40, v/v) with 0.2% formic acid for LC-MS/MS analysis).
 2. Vortex briefly and transfer to an autosampler vial for analysis.

Visualization of Protocols and Pathways

Experimental Workflow for **C24-Ceramide** Extraction





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